molecular formula C6H8IN3 B1269903 5-Iodo-4,6-dimethylpyrimidin-2-amine CAS No. 2033-47-8

5-Iodo-4,6-dimethylpyrimidin-2-amine

Cat. No.: B1269903
CAS No.: 2033-47-8
M. Wt: 249.05 g/mol
InChI Key: TVGLWQPITVHTRF-UHFFFAOYSA-N
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Description

5-Iodo-4,6-dimethylpyrimidin-2-amine is a chemical compound with the molecular formula C6H8IN3 and a molecular weight of 249.05 g/mol. It is a solid substance used primarily for research purposes. This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes.

Scientific Research Applications

5-Iodo-4,6-dimethylpyrimidin-2-amine is a versatile compound with several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in material science for the development of new materials with specific properties.

Biochemical Analysis

Biochemical Properties

5-Iodo-4,6-dimethylpyrimidin-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For example, it may interact with pyrimidine-metabolizing enzymes, influencing their activity and altering metabolic pathways. The iodine atom in this compound can also participate in halogen bonding, which can affect the compound’s binding affinity to proteins and other biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may affect the expression of genes involved in pyrimidine metabolism, leading to changes in the levels of key metabolites . Additionally, this compound can interact with cell surface receptors or intracellular proteins, altering signaling cascades and impacting cellular responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and halogen bonding. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding site and the specific enzyme involved . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. This compound may exhibit varying degrees of stability under different experimental conditions, which can influence its effectiveness in biochemical assays . Degradation products of this compound may also have distinct biochemical properties, potentially leading to different cellular effects. Long-term studies in vitro or in vivo can provide insights into the sustained impact of this compound on cellular processes and overall cell health.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular responses. At higher doses, this compound may cause toxic or adverse effects, including disruption of normal cellular functions and induction of cellular stress . Threshold effects observed in animal studies can help determine the optimal dosage range for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate pyrimidine metabolism. This compound can be metabolized by pyrimidine-metabolizing enzymes, leading to the formation of intermediate metabolites that participate in further biochemical reactions . The presence of the iodine atom can influence the compound’s metabolic fate, potentially altering the flux through specific metabolic pathways and affecting the levels of key metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms, such as active transport or facilitated diffusion . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to extracellular matrix components.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism and oxidative stress responses. Understanding the subcellular localization of this compound can provide insights into its specific roles in cellular processes and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine involves several steps. One common method includes the reaction of pyrimidine-2,4-diamine with iodine, chlorine, and acetic acid in 1,4-dioxane at room temperature for 30 minutes, followed by heating at 60°C for 3 hours. This method ensures the incorporation of the iodine atom at the 5-position of the pyrimidine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-4,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details are less documented.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups replacing the iodine atom.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Lacks the iodine atom at the 5-position, resulting in different reactivity and applications.

    5-Iodo-6-methylpyrimidine-2,4-diamine: Similar structure but with different substitution patterns, leading to distinct chemical and biological properties.

Uniqueness

5-Iodo-4,6-dimethylpyrimidin-2-amine is unique due to the presence of the iodine atom at the 5-position, which significantly influences its chemical reactivity and potential applications. This substitution pattern makes it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

5-iodo-4,6-dimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3/c1-3-5(7)4(2)10-6(8)9-3/h1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGLWQPITVHTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347236
Record name 5-Iodo-4,6-dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2033-47-8
Record name 5-Iodo-4,6-dimethyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2033-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-4,6-dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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